molecular formula C8H11N5O2 B2528485 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2060062-51-1

2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B2528485
M. Wt: 209.209
InChI Key: YXJRTGSGHXCSMT-UHFFFAOYSA-N
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Description

The compound "2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the synthesis of polycondensed heterocycles. This scaffold is known for its potential in creating biologically active compounds due to its unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored through various methods. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for the preparation of polycondensed heterocycles, reacting with α-bromoketones to undergo selective quaternization and oxidative aromatization . Additionally, efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are useful for the preparation of biologically active compounds . Moreover, a three-component synthesis approach has been employed to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing the versatility of this scaffold .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibits interesting features such as tautomerism and the ability to form mesoionic heterocycles. Computational methods have been used to study the tautomerism of partially hydrogenated imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest . The diversity of the molecular structure is further highlighted by the synthesis of various polycyclic derivatives through condensation reactions, demonstrating the scaffold's adaptability .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine core has been involved in a range of chemical reactions. For example, the reaction with α-bromoketones leads to selective quaternization and oxidative aromatization . The scaffold also undergoes condensation with β-keto esters or diethyl ethoxymethylenemalonate to yield triazolopyrimidin-5(1H)-ones . Furthermore, the cyclization of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole results in compounds that exhibit ring-chain isomerism .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups contributes to their reactivity and potential biological activity. The regioselectivity and high yields obtained in the synthesis of these derivatives indicate their stability and the influence of substituents on their chemical behavior . The ability of these compounds to undergo ring-chain isomerism also reflects their dynamic nature in solution .

Future Directions

The future directions for this class of compounds could involve further development and optimization of their synthesis procedures , as well as continued exploration of their potential as antiviral agents .

properties

IUPAC Name

2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJRTGSGHXCSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)N2C(=N1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

CAS RN

2060062-51-1
Record name 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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